CID 87478261

Description

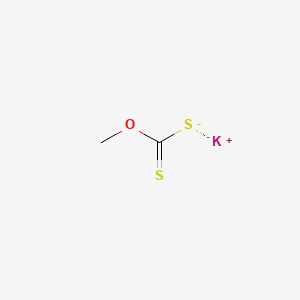

Potassium methylxanthate (PMX, C₂H₃KOS₂) is a xanthate salt characterized by a methyl group attached to the xanthate functional group (–O–CS₂⁻K⁺). It is synthesized via the reaction of potassium hydroxide (KOH) with methanol and carbon disulfide (CS₂), yielding a yellow crystalline product with a 93.5% efficiency under optimized conditions . PMX exhibits high solubility in polar solvents such as cyclic carbonates (e.g., propylene carbonate, PC) and ethanol due to its ionic nature and short alkyl chain .

PMX is widely used as a molecular precursor for nanostructured materials (e.g., iron sulfide thin films) and as an initiator in polymerization reactions, particularly for cyclic carbonates like PC and ethylene carbonate (EC). Its reactivity is attributed to the nucleophilic xanthate anion, which facilitates ring-opening polymerization .

Properties

CAS No. |

2667-20-1 |

|---|---|

Molecular Formula |

C2H4KOS2 |

Molecular Weight |

147.29 g/mol |

IUPAC Name |

potassium methoxymethanedithioic acid |

InChI |

InChI=1S/C2H4OS2.K/c1-3-2(4)5;/h1H3,(H,4,5); |

InChI Key |

UTNCVSRCZRGOFV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)S.[K] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium methylxanthate is typically synthesized through the reaction of potassium hydroxide with carbon disulfide and methanol. The reaction proceeds as follows:

CH3OH+CS2+KOH→CH3OCS2K+H2O

This reaction is carried out under alkaline conditions, and the product is usually obtained as a yellowish powder or granules.

Industrial Production Methods: In industrial settings, the preparation of potassium methylxanthate involves a similar process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carefully controlled to ensure complete conversion. The product is then filtered, washed, and dried to obtain the final compound in a pure form.

Chemical Reactions Analysis

Types of Reactions: Potassium methylxanthate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dixanthogen.

Reduction: It can be reduced to form alcohol and carbon disulfide.

Substitution: It can react with metal ions to form metal xanthates.

Common Reagents and Conditions:

Oxidation: Potassium methylxanthate reacts with oxidizing agents such as hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride.

Substitution: It reacts with metal salts like copper sulfate to form copper xanthate.

Major Products Formed:

Oxidation: Dixanthogen.

Reduction: Methanol and carbon disulfide.

Substitution: Metal xanthates (e.g., copper xanthate).

Scientific Research Applications

Potassium methylxanthate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and polymer chemistry. It plays a crucial role in reversible addition–fragmentation chain-transfer (RAFT) polymerization processes.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to form complexes with metal ions.

Industry: It is widely used in the mining industry as a flotation agent for the extraction of sulfide ores.

Mechanism of Action

The mechanism of action of potassium methylxanthate involves its ability to form complexes with metal ions. In the mining industry, it adsorbs onto the surface of sulfide minerals, making them hydrophobic and allowing them to be separated from the ore through flotation. In biological systems, it can inhibit enzymes by binding to metal ions in the active site, thereby disrupting their function.

Comparison with Similar Compounds

Structural and Molecular Properties

Xanthates differ primarily in their alkyl chain length, which influences solubility, reactivity, and application. Key compounds include:

| Compound | Formula | Molecular Weight (g/mol) | Alkyl Group | Key Structural Features |

|---|---|---|---|---|

| Potassium methylxanthate | C₂H₃KOS₂ | 142.27 | Methyl | Short chain, high polarity, ionic character |

| Potassium ethylxanthate | C₃H₅KOS₂ | 160.29 | Ethyl | Moderate chain length, balanced solubility |

| Potassium butylxanthate | C₅H₉KOS₂ | 188.34 | Butyl | Longer chain, reduced solubility in polar media |

| Potassium isopropylxanthate | C₄H₇KOS₂ | 174.32 | Isopropyl | Branched chain, steric hindrance effects |

Key Observations :

- Reactivity : Shorter chains (e.g., PMX, ethylxanthate) demonstrate faster initiation in polymerization due to lower steric hindrance .

Q & A

Basic Research Questions

Q. What is the role of potassium methylxanthate (PMX) in initiating polymerization of cyclic carbonates, and how should experimental conditions be optimized?

- Methodological Answer : PMX acts as an ionic initiator in ring-opening polymerizations of cyclic carbonates (e.g., propylene carbonate, PC). Key parameters include the initiator-to-monomer ratio (e.g., 1:11 to 1:100), temperature (tested between 60–100°C), and additives like urea or 18-crown-6 ether to modulate reaction kinetics. Kinetic studies show reaction termination occurs at fixed conversion levels, independent of temperature, due to xanthate consumption. Experimental optimization should involve monitoring conversion via techniques like gravimetry or NMR and verifying reproducibility across scales (up to 25 g) .

Q. How is potassium methylxanthate synthesized, and what spectroscopic methods confirm its purity?

- Methodological Answer : PMX is synthesized by reacting methanol with carbon disulfide in an alkaline medium (e.g., KOH). Characterization involves FT-IR (C=S stretch at ~1050 cm⁻¹, C–O–C at ~1200 cm⁻¹) and ¹³C NMR (δ 210–220 ppm for thiocarbonyl groups). Elemental analysis (C, H, S) and solubility tests in polar solvents (e.g., PC, EC) further validate purity. Ensure inert conditions during synthesis to prevent oxidation .

Q. What safety protocols are critical when handling potassium methylxanthate in laboratory settings?

- Methodological Answer : PMX is moisture-sensitive and can decompose to release toxic H₂S. Use glove boxes or Schlenk lines under nitrogen/argon. Store in amber glass containers with desiccants. Conduct reactions in glassware (avoid rubber seals) to prevent organic reduction byproducts. Toxicity assessments should follow OECD guidelines for acute exposure .

Advanced Research Questions

Q. How do initiator-to-monomer ratios and solubility properties influence PMX-driven polymerization mechanisms?

- Methodological Answer : Higher PMX concentrations (e.g., 1:11 ratio) lead to rapid chain propagation but premature termination due to xanthate depletion. Solubility in polar carbonates enables homogeneous initiation, but product precipitation occurs as oligomers form. Turbidity measurements (via dynamic light scattering) and molecular weight distribution analysis (GPC) reveal phase separation dynamics. Contrast with lactide polymerization (non-polar systems) to explain mechanistic divergences .

Q. What experimental strategies resolve contradictions in reported reaction kinetics for PMX-mediated systems?

- Methodological Answer : Discrepancies in conversion profiles (e.g., equilibrium vs. termination models) require fractional PMX addition experiments. For example, sequential PMX additions restart polymerization, confirming xanthate-limited kinetics. Cross-validate data using isothermal calorimetry and Arrhenius plots to isolate temperature effects. Systematic reviews of xanthate reactivity in analogous systems (e.g., lactides) contextualize findings .

Q. How can computational modeling complement experimental studies of PMX reaction pathways?

- Methodological Answer : Density functional theory (DFT) simulations predict transition states for thiocarbonate intermediate formation. Compare calculated activation energies with experimental Arrhenius parameters (e.g., Eₐ from 40–80°C data). Molecular dynamics (MD) models explain solvent-polarity effects on ion-pair dissociation. Validate models with kinetic isotope effects (KIE) studies .

Q. What analytical techniques quantify trace degradation byproducts in PMX-based polymers?

- Methodological Answer : Use LC-MS/MS to detect sulfur-containing oligomers (e.g., methyl xanthic acid). TGA-FTIR identifies volatile decomposition products (e.g., CS₂). For environmental impact studies, employ ICP-MS for potassium leaching quantification. Reference standards (e.g., NIST-certified thiocarbonates) ensure accuracy .

Data Analysis and Reporting

Q. How should researchers address data variability in PMX reaction reproducibility studies?

- Methodological Answer : Apply statistical tools (e.g., ANOVA) to assess batch-to-batch variability. Report confidence intervals for conversion rates and molecular weights. Use open-access repositories (e.g., Zenodo) to share raw NMR/GPC data. Transparently document deviations (e.g., moisture intrusion) in supplementary materials .

Q. What frameworks guide ethical reporting of PMX research with conflicting industrial applications?

- Methodological Answer : Adhere to COPE guidelines for authorship and data ownership. Disclose funding sources (e.g., academic vs. industry grants) in conflict-of-interest statements. Use controlled vocabularies (e.g., IUPAC nomenclature) to avoid commercial terminology bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.